4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione
Description
Properties
IUPAC Name |
4-methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-12(6-10(14)18-11(15)7-12)8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQRSZCCNPGNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697957 | |
| Record name | 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19244-22-5 | |
| Record name | 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Condensation of Malonic Acid Derivatives
The most widely reported method involves condensing nitrophenyl-substituted malonic acid derivatives with ketones under acidic conditions. This approach mirrors the synthesis of Meldrum’s acid, where malonic acid reacts with acetone in acetic anhydride and sulfuric acid . For 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione, the reaction typically proceeds as follows:
Reagents :
-
4-Nitrophenylmalonic acid
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3-Pentanone (as the methyl group source)
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Acetic anhydride (solvent and dehydrating agent)
-
Concentrated sulfuric acid (catalyst)
Procedure :
-
4-Nitrophenylmalonic acid (1 equiv) and 3-pentanone (1.2 equiv) are dissolved in acetic anhydride.
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Sulfuric acid (0.1 equiv) is added dropwise at 0°C.
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The mixture is heated to 80°C for 6 hours, forming the oxane ring via cyclodehydration.
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The product is isolated by pouring the reaction into ice water, followed by filtration and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Temperature | 80°C |
| Purity (HPLC) | ≥98% |
| Melting Point | 154–156°C |
This method benefits from scalability and readily available starting materials. However, the nitrophenyl group’s electron-withdrawing nature reduces the nucleophilicity of the malonic acid, necessitating prolonged reaction times .
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For introducing the nitrophenyl group post-cyclization, palladium-catalyzed cross-coupling has been employed. This method is adapted from protocols used in synthesizing benzoxazole intermediates .
Reagents :
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4-Methyl-4-bromophenyloxane-2,6-dione
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4-Nitrophenylboronic acid
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Pd(PPh₃)₄ (catalyst)
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Na₂CO₃ (base)
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DME/H₂O (solvent system)
Procedure :
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The bromophenyl precursor (1 equiv), 4-nitrophenylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (5 mol%) are suspended in degassed DME/H₂O (4:1).
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Na₂CO₃ (2 equiv) is added, and the mixture is refluxed under nitrogen for 12 hours.
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The product is extracted with ethyl acetate, dried over MgSO₄, and purified via column chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Reaction Time | 12 hours |
| Turnover Frequency | 6.8 h⁻¹ |
| Purity (NMR) | 97% |
This method offers regioselectivity and avoids harsh nitration conditions. However, the bromophenyl precursor must be synthesized separately, adding steps to the workflow .
Direct Nitration of 4-Methyl-4-phenyloxane-2,6-dione
Nitration of a pre-formed phenyl-substituted oxane dione is a viable route, though challenging due to the ring’s electronic environment.
Reagents :
-
4-Methyl-4-phenyloxane-2,6-dione
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Nitrating mixture (HNO₃/H₂SO₄)
-
Dichloromethane (solvent)
Procedure :
-
The phenyl derivative is dissolved in dichloromethane at 0°C.
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A 1:1 mixture of concentrated HNO₃ and H₂SO₄ is added dropwise.
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After stirring for 2 hours, the reaction is quenched with ice, and the product is extracted into DCM.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Isomer Ratio (para:meta) | 9:1 |
| Reaction Temperature | 0°C → 25°C |
The methyl group directs nitration to the para position, but over-nitration and oxidative decomposition limit yields .
Microwave-Assisted Synthesis
Modern protocols utilize microwave irradiation to accelerate cyclization. A representative procedure involves:
Reagents :
-
4-Nitrophenylmalonic acid
-
Methyl ethyl ketone
-
p-Toluenesulfonic acid (pTSA)
-
Toluene (solvent)
Procedure :
-
Reagents are combined in a microwave vial and irradiated at 120°C for 20 minutes.
-
The crude product is recrystallized from methanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 80% |
| Reaction Time | 20 minutes |
| Energy Input | 300 W |
Microwave synthesis reduces reaction times tenfold compared to conventional heating, though scalability remains a concern .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 68–72 | ≥98 | Low | High |
| Suzuki Cross-Coupling | 75–82 | 97 | High | Moderate |
| Direct Nitration | 45–50 | 95 | Low | Low |
| Microwave-Assisted | 80 | 98 | Moderate | Low |
The acid-catalyzed route is preferred for industrial-scale production due to cost-effectiveness, while the Suzuki method offers higher yields for lab-scale synthesis. Direct nitration is least favorable due to side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxane-2,6-dione ring can interact with biological macromolecules. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxane-2,6-dione Derivatives
Key Insights :
Piperidinedione Derivatives
Table 2: Comparison with Piperidinedione Analogs
Key Insights :
- Ring Heteroatom : Piperidinediones contain nitrogen, enabling hydrogen bonding and solubility differences compared to oxygen-based oxane derivatives.
- Bioactivity : Piperidinediones with alkyl groups (e.g., 4-butyl-4-methyl) may exhibit central nervous system (CNS) activity, whereas nitro-substituted oxane derivatives could prioritize antimicrobial or cytotoxic roles .
Bioactive Dione Derivatives
Table 3: Bioactive Dione Compounds with Comparative Activities
Key Insights :
- Nitro Group Role : The 4-nitrophenyl group in this compound may mimic nitro-containing thiadiazoles, which disrupt microbial electron transport chains .
- Mechanistic Hypotheses: While benzoacridine-5,6-diones inhibit cancer cell proliferation via quinone-mediated redox cycling , the target compound’s dione structure could enable similar mechanisms if bioactivation occurs.
Physicochemical and Reactivity Comparison
- Thermal Stability : Fluorinated analogs (e.g., 4-(pentafluoroethyl)oxane-2,6-dione) exhibit higher thermal stability due to strong C–F bonds, whereas nitro-substituted derivatives may decompose exothermically under heat .
- Synthetic Utility : Glutaric anhydride’s unsubstituted structure facilitates broad esterification , while steric hindrance from the 4-nitrophenyl group in the target compound may restrict reaction sites.
Biological Activity
4-Methyl-4-(4-nitrophenyl)oxane-2,6-dione is a compound of significant interest in medicinal and biological chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHNO
- Molecular Weight : 221.19 g/mol
The presence of the nitrophenyl group allows for electron transfer reactions, while the oxane-2,6-dione ring can interact with various biological macromolecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl moiety can participate in redox reactions, which may lead to the modulation of enzyme activities and cellular signaling pathways. This interaction can result in various biological effects, such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Cellular Signaling Modulation : It can affect signaling pathways that are crucial for cell proliferation and survival.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies show that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition Studies : A study evaluating the inhibitory potency of aryl-substituted derivatives found that compounds similar to this compound showed moderate inhibitory effects on liver microsomal enzymes involved in retinoic acid metabolism. The conversion to more complex derivatives significantly enhanced potency .
- High-throughput Screening : In a high-throughput screening assay involving various compounds, several derivatives of this compound were identified as effective modulators of oxidative stress markers, indicating their potential therapeutic relevance in oxidative stress-related conditions .
- Toxicological Assessments : Toxicity studies have shown that while the compound exhibits promising biological activities, it also requires careful evaluation of its safety profile for potential therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition, Cellular signaling modulation |
| 4-(4-Methoxyphenyl)oxane-2,6-dione | Moderate antimicrobial | Similar mechanism but lower potency |
| 4-(4-Chlorophenyl)oxane-2,6-dione | Variable activity | Different reactivity due to halogen substituent |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-4-(4-nitrophenyl)oxane-2,6-dione, and how do reaction conditions influence yield?
- The compound can be synthesized via cyclization or esterification reactions. For example, oxane-2,6-dione derivatives are often prepared using acid-catalyzed esterification with stoichiometric ratios of alcohols and acidic components (e.g., oxane-2,6-dione and aromatic alcohols) under solvent-free conditions at 140°C . Microwave-assisted methods reduce reaction times to 10–20 minutes compared to conventional heating . Catalysts like butylstannoic acid improve efficiency, achieving yields >90% under optimized conditions .
Q. How is the structure of this compound characterized experimentally?
- Structural confirmation relies on spectroscopic techniques:
- FTIR : Peaks at ~1746 cm⁻¹ (C=O stretching) and ~2238 cm⁻¹ (CN stretching, if applicable) .
- NMR : -NMR signals for aromatic protons (δ 7.20–7.44 ppm) and methyl groups (δ 1.46 ppm) .
- Elemental Analysis : Used to validate molecular formulas (e.g., CHNO) .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used. Recrystallization from ethanol or acetone may further enhance purity . High-performance liquid chromatography (HPLC) is advised for analytical-grade isolation, particularly for nitroaromatic derivatives .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 4-nitrophenyl group in oxane-2,6-dione derivatives?
- The electron-withdrawing nitro group enhances electrophilic substitution at the aromatic ring, facilitating cyclization reactions. Kinetic studies suggest that the nitro group stabilizes transition states via resonance, lowering activation energy in ring-forming steps . Computational modeling (DFT) can further elucidate electronic effects on reaction pathways.
Q. How do contradictory spectral data (e.g., -NMR splitting patterns) arise in structural analysis, and how can they be resolved?
- Discrepancies may stem from dynamic conformational changes or solvent effects. For example, diastereotopic protons in the oxane ring can split signals unexpectedly. Variable-temperature NMR or deuterated solvents (e.g., DMSO-d) mitigate these issues by stabilizing specific conformers .
Q. What experimental designs are optimal for studying the thermal stability of this compound?
- Thermogravimetric analysis (TGA) under inert (N) and oxidative (air) atmospheres reveals decomposition temperatures and stability profiles. For instance, similar oxane-2,6-dione derivatives exhibit thermal resistance up to 250°C, making them suitable for high-temperature applications .
Q. How can competing side reactions (e.g., hydrolysis of the dione ring) be minimized during synthesis?
- Anhydrous conditions and aprotic solvents (e.g., THF, DMF) prevent hydrolysis. Catalytic amounts of molecular sieves or desiccants (e.g., MgSO) further suppress water-mediated degradation .
Q. What strategies enable regioselective functionalization of the oxane-2,6-dione scaffold?
- Steric and electronic directing groups influence regioselectivity. For example, the 4-nitrophenyl group directs electrophiles to the para position, while methyl groups at C4 hinder substitution at adjacent sites . Microwave irradiation enhances selectivity by accelerating desired pathways .
Methodological Notes
- Spectral Data Interpretation : Cross-validate IR, NMR, and mass spectrometry to resolve ambiguities .
- Catalytic Optimization : Screen catalysts (e.g., Sn-, Ti-based) to balance activity and byproduct formation .
- Thermal Analysis : Pair TGA with differential scanning calorimetry (DSC) to map phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
